molecular formula C16H8O2S2 B14526694 2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione CAS No. 62576-03-8

2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B14526694
CAS No.: 62576-03-8
M. Wt: 296.4 g/mol
InChI Key: NNIUBNLDZHCGPI-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C14H8S4 This compound is known for its unique structure, which includes a benzodithiole moiety fused with an indene-dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of 1,3-benzodithiole-2-thione with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.

Scientific Research Applications

2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, making it useful in electronic applications. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzotetrathiafulvalene: Similar in structure but with different electronic properties.

    1,3-bis(2H-1,3-benzodithiol-2-ylidene)propan-2-one: Shares the benzodithiole moiety but has a different core structure.

    9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene: Contains the benzodithiole moiety but is fused with a xanthene core.

Uniqueness

2-(2H-1,3-Benzodithiol-2-ylidene)-1H-indene-1,3(2H)-dione is unique due to its specific combination of the benzodithiole and indene-dione moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.

Properties

CAS No.

62576-03-8

Molecular Formula

C16H8O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

2-(1,3-benzodithiol-2-ylidene)indene-1,3-dione

InChI

InChI=1S/C16H8O2S2/c17-14-9-5-1-2-6-10(9)15(18)13(14)16-19-11-7-3-4-8-12(11)20-16/h1-8H

InChI Key

NNIUBNLDZHCGPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3SC4=CC=CC=C4S3)C2=O

Origin of Product

United States

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